molecular formula C14H8O9 B1644563 Ellagic acid hydrate CAS No. 314041-08-2

Ellagic acid hydrate

Cat. No. B1644563
CAS RN: 314041-08-2
M. Wt: 320.21 g/mol
InChI Key: UOZZJRXBNGVIKO-UHFFFAOYSA-N
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Description

Ellagic acid hydrate is a cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties . It is also known as 4,4ʹ,5,5ʹ,6,6ʹ-Hexahydroxydiphenic Acid 2,6,2ʹ,6ʹ-Dilactone .


Synthesis Analysis

Ellagic acid can be synthesized from methyl gallate through a five-step process, including ketal protection, regioselective bromination, bis-lactonization, C–C bond formation between the aromatic rings of the galloyl groups, and ketal deprotection . Another method involves the hydrolysis of ellagitannins under acidic or alkaline conditions .


Molecular Structure Analysis

The molecular structure of ellagic acid is planar and connected by hydrogen bonds . The empirical formula is C14H6O8· xH2O . It is an organic heterotetracyclic compound resulting from the dimerization of gallic acid molecules by oxidative aromatic coupling with intramolecular lactonization .


Chemical Reactions Analysis

Ellagic acid exhibits antioxidant properties, which involve free radical scavenging, transferring electrons to free radicals, activating antioxidant enzymes, and improving oxidative damage . It also shows reactions with protein kinase CK2, Lyn, and PKA .


Physical And Chemical Properties Analysis

Ellagic acid is almost water-insoluble . Its solubility can be increased by entrapment in pectin or non-PAMAM dendrimers .

Scientific Research Applications

Anticancer Properties

Ellagic acid has been studied for its anticancer properties across various types of cancer. It exhibits anti-proliferative and apoptotic effects on cancer cells. For instance, it induced G1 arrest and apoptosis in cervical carcinoma cells through the activation of the cdk inhibitory protein p21, suggesting a potential role in cell cycle regulation of cancer cells (Narayanan et al., 1999). Additionally, ellagic acid has shown anti-tumor, anti-metastatic, and anti-angiogenic activities in various solid tumor models, supporting its use as a supportive therapy in chemotherapy for colorectal or prostate cancer patients (Ceci et al., 2018).

Antioxidant and Anti-inflammatory Effects

Ellagic acid is renowned for its strong antioxidant properties, which contribute to its therapeutic potential in treating oxidative stress-related conditions. It effectively scavenges free radicals and has been proposed as a protective agent against liver and skin diseases (Priyadarsini et al., 2002). Its anti-inflammatory effects also play a crucial role in its anti-atherogenic, neuroprotective, and anti-inflammatory properties, making it an interesting compound for various health applications (Ríos et al., 2018).

Pharmacokinetics and Bioavailability

Research on ellagic acid has also focused on improving its pharmacokinetic profile, including its bioavailability. Studies have found that ellagic acid's antioxidant activity can be detected in human plasma after consumption of ellagitannins from food sources like pomegranate juice, indicating its potential for dietary supplementation (Seeram et al., 2004). Various formulation strategies, such as the use of micro and nanoparticles, have been proposed to improve the oral bioavailability of ellagic acid, enhancing its therapeutic efficacy (Zuccari et al., 2020).

Metabolic Health

Ellagic acid has shown promising results in improving metabolic health, including effects on obesity, insulin resistance, type 2 diabetes, and nonalcoholic fatty liver disease. Its intake regulates lipid metabolism and has anti-steatotic effects, potentially through the activation of AMPK, suggesting a broader spectrum of benefits for metabolic syndrome and diabetes management (Kang et al., 2016).

Safety and Hazards

Ellagic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding ingestion and inhalation .

properties

IUPAC Name

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6O8.H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;/h1-2,15-18H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZZJRXBNGVIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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